6-(5-Amino-7-methyl[1,3]oxazolo[4,5-d]pyrimidin-2(3H)-ylidene)cyclohexa-2,4-dien-1-one
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Overview
Description
6-(5-Amino-7-methyl[1,3]oxazolo[4,5-d]pyrimidin-2(3H)-ylidene)cyclohexa-2,4-dien-1-one is a complex heterocyclic compound that features an oxazolo[4,5-d]pyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxazolo[4,5-d]pyrimidines, including 6-(5-Amino-7-methyl[1,3]oxazolo[4,5-d]pyrimidin-2(3H)-ylidene)cyclohexa-2,4-dien-1-one, typically involves the cyclization of pyrimidine derivatives or the condensation of oxazole derivatives . One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or polyphosphoric acid . Another approach involves the condensation of 2-aroylaminomalonodiamides with ethyl formate in the presence of sodium ethoxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
6-(5-Amino-7-methyl[1,3]oxazolo[4,5-d]pyrimidin-2(3H)-ylidene)cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolo[4,5-d]pyrimidine derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
6-(5-Amino-7-methyl[1,3]oxazolo[4,5-d]pyrimidin-2(3H)-ylidene)cyclohexa-2,4-dien-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a kinase inhibitor and its activity against various molecular targets, including VEGFR-2 and ACC2 proteins.
Biology: It has shown promise as an immunosuppressive and antiviral agent.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 6-(5-Amino-7-methyl[1,3]oxazolo[4,5-d]pyrimidin-2(3H)-ylidene)cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases, thereby inhibiting their activity and affecting downstream signaling pathways . This interaction can lead to various biological effects, such as reduced cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Oxazole Derivatives: Compounds like 2-methyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one share a similar core structure and exhibit comparable biological activities.
Pyrimidine Derivatives: Compounds such as 2-(pyridin-2-yl)pyrimidine derivatives also show similar pharmacological properties.
Uniqueness
What sets 6-(5-Amino-7-methyl[1,3]oxazolo[4,5-d]pyrimidin-2(3H)-ylidene)cyclohexa-2,4-dien-1-one apart is its specific substitution pattern, which imparts unique electronic and steric properties. These properties can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for drug development and other applications .
Properties
CAS No. |
61581-32-6 |
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Molecular Formula |
C12H10N4O2 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
2-(5-amino-7-methyl-[1,3]oxazolo[4,5-d]pyrimidin-2-yl)phenol |
InChI |
InChI=1S/C12H10N4O2/c1-6-9-10(16-12(13)14-6)15-11(18-9)7-4-2-3-5-8(7)17/h2-5,17H,1H3,(H2,13,14,16) |
InChI Key |
UUXIDXNZFULANW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=N1)N)N=C(O2)C3=CC=CC=C3O |
Origin of Product |
United States |
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